3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

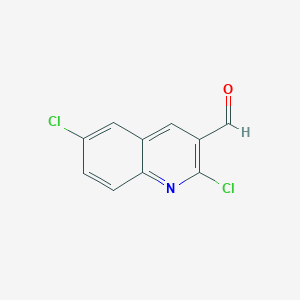

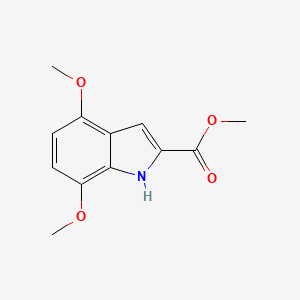

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H6ClN3O3S1. It has a molecular weight of 271.681. The compound is solid in its physical form1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide. However, it’s worth noting that carbohydrazides are typically synthesized from the corresponding carboxylic acids or acid chlorides1.Molecular Structure Analysis

The InChI code for 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is 1S/C9H6ClN3O3S/c10-7-5-2-1-4 (13 (15)16)3-6 (5)17-8 (7)9 (14)12-11/h1-3H,11H2, (H,12,14)1. This code provides a detailed description of the molecule’s structure.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide.Physical And Chemical Properties Analysis

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is a solid compound1. It has a molecular weight of 271.681. The compound is stored at room temperature1.Aplicaciones Científicas De Investigación

Selective Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds is a significant area of research due to its implications in synthesizing various aromatic amines, isocyanates, carbamates, and ureas. The use of CO as a reducing agent in the reductive carbonylation of nitro aromatics has seen increased interest, indicating the potential of similar compounds like 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide in such reactions (Tafesh & Weiguny, 1996).

Atmospheric Chemistry of Nitrophenols

Research on nitrophenols, which share a nitro functional group with 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide, provides insights into the atmospheric occurrence, sources, and transformations of nitro compounds. Understanding the atmospheric chemistry of nitro compounds can inform environmental monitoring and pollution control strategies (Harrison et al., 2005).

Enzymatic Reduction of Nitro-Aromatics

The enzymatic activation and reduction of nitro-aromatic compounds to reactive species, which form covalent DNA adducts, is crucial in understanding the mutagenic and carcinogenic potential of these compounds. This knowledge is relevant to assessing the biological effects and safety of compounds like 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (Stiborová et al., 2014).

Transition Metal Compounds in Surface Science

The study of transition metal compounds, including oxides, nitrides, carbides, and sulfides, in surface science reveals their unique electronic and structural properties. The insights gained from these studies can be applicable to understanding the surface interactions and catalytic potential of similarly structured compounds like 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (Chen, 1998).

Safety And Hazards

The safety data sheet (SDS) for 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide can be found online1. It’s important to handle this compound with appropriate safety measures.

Direcciones Futuras

As of now, there’s limited information available on the potential applications or future directions for 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide. Further research and studies are needed to explore its potential uses and properties.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and specific information.

Propiedades

IUPAC Name |

3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3S/c10-7-5-2-1-4(13(15)16)3-6(5)17-8(7)9(14)12-11/h1-3H,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJZTBIUABBHOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394110 |

Source

|

| Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |

CAS RN |

676348-44-0 |

Source

|

| Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)